2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline
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Overview
Description
2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H16F3NO2 It is characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized from ethyl tetrahydropyran-4-carboxylate through a series of reactions involving reduction and cyclization.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide under specific conditions.
Formation of the Aniline Moiety: The aniline moiety is formed through a nucleophilic aromatic substitution reaction involving aniline and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for nucleophilic substitution and aniline for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tetrahydro-2H-pyran-4-yl)methoxy)benzenamine
- 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile
Uniqueness
2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H16F3NO2 |
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Molecular Weight |
275.27 g/mol |
IUPAC Name |
2-(oxan-4-ylmethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)10-1-2-12(11(17)7-10)19-8-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8,17H2 |
InChI Key |
YEPYDYJTKQLJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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